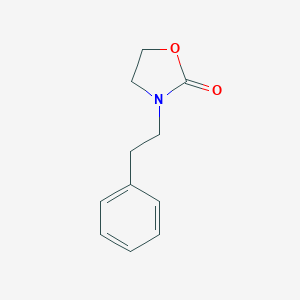

3-(2-Phenylethyl)-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

10135-17-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(2-phenylethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

RPLYLMAFKHOGQD-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1CCC2=CC=CC=C2 |

Canonical SMILES |

C1COC(=O)N1CCC2=CC=CC=C2 |

Other CAS No. |

10135-17-8 |

Synonyms |

3-phenethyloxazolidin-2-one |

Origin of Product |

United States |

Methodological & Application

Advanced Application Note: Catalytic Carbonylation Methods for 3-(2-phenylethyl)-1,3-oxazolidin-2-one

Executive Summary

The 2-oxazolidinone pharmacophore is a structural cornerstone in medicinal chemistry, serving as the core scaffold for antibiotic classes (e.g., Linezolid, Torezolid) and monoamine oxidase inhibitors (e.g., Toloxatone). This application note details the synthesis of 3-(2-phenylethyl)-1,3-oxazolidin-2-one , a model N-alkylated oxazolidinone, utilizing catalytic oxidative carbonylation .

Historically, oxazolidinone synthesis relied on toxic phosgene derivatives or stoichiometric reagents. This guide pivots to transition-metal catalyzed carbonylation (CO/O₂) and oxidative cyclization , offering a superior atom-economic profile. We present two primary protocols: a high-efficiency Palladium-Iodide (PdI₂/KI) system and a metal-free Selenium-catalyzed route, validated for scalability and purity.

Strategic Pathway Analysis

The synthesis of 3-(2-phenylethyl)-1,3-oxazolidin-2-one can be approached via two distinct catalytic strategies. The choice depends on the available precursor (

Synthesis Logic Flow

The following diagram illustrates the mechanistic divergence between the Pd-catalyzed oxidative carbonylation and the alternative Aziridine carboxylation.

Figure 1: Strategic reaction pathways. The solid blue line represents the primary Pd-catalyzed protocol detailed in this guide.

Protocol A: Palladium-Catalyzed Oxidative Carbonylation

Methodology: PdI₂/KI Catalyzed Oxidative Cyclocarbonylation Primary Reference: Gabriele, B. et al. J. Org. Chem. (2003); Eur. J. Org. Chem. (2025).[1][2]

This protocol is the "Gold Standard" for carbonylation, utilizing a Pd(II)/Pd(0) redox cycle maintained by molecular oxygen and potassium iodide. It is characterized by high Turnover Frequencies (TOF) and mild conditions compared to heterogeneous alternatives.

Reaction Scheme

Materials & Equipment

-

Precursor:

-(2-phenylethyl)ethanolamine (10 mmol). -

Catalyst: Palladium(II) iodide (PdI₂, 36 mg, 0.1 mmol, 1 mol%).

-

Co-Catalyst: Potassium Iodide (KI, 166 mg, 1 mmol, 10 mol%).

-

Solvent: 1,2-Dimethoxyethane (DME), anhydrous (40 mL).

-

Gases: Carbon Monoxide (CO, CP grade), Synthetic Air (or O₂).

-

Equipment: 250 mL Stainless Steel Autoclave (e.g., Parr Instrument) with Teflon liner, magnetic stirring, and digital temperature controller.

Step-by-Step Procedure

-

Catalyst Loading: In a glovebox or well-ventilated hood, charge the Teflon liner with PdI₂ (1 mol%) and KI (10 mol%).

-

Substrate Addition: Dissolve

-(2-phenylethyl)ethanolamine (10 mmol) in 40 mL of anhydrous DME and add to the liner.-

Note: DME is preferred over MeOH to prevent competitive formation of carbamates.

-

-

Pressurization: Seal the autoclave. Purge three times with CO (5 bar) to remove ambient air.

-

Gas Charging:

-

Reaction: Heat the reactor to 100 °C with stirring (800 rpm). Maintain for 3–5 hours .

-

Monitoring: Pressure drop indicates gas consumption.

-

-

Workup:

-

Cool reactor to room temperature. Carefully vent gases into a fume hood exhaust.

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts (Pd species/KI). Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 2:1) to yield the white crystalline solid.

Mechanistic Insight (Pd-Cycle)

The efficiency of this reaction relies on the in-situ formation of a catalytic anionic palladium species.

Figure 2: Catalytic cycle. The amine attacks the coordinated CO, followed by intramolecular trapping by the alcohol group. The Pd(0) is reoxidized by Iodine generated in situ from KI and Oxygen.

Protocol B: Selenium-Catalyzed Carbonylation (Metal-Free)

Methodology: Se/Base Catalyzed Carbonylation Primary Reference: Sonoda, N. et al. J. Am. Chem. Soc.; Chin. J. Chem. (2010).

For applications requiring strict avoidance of heavy metals (e.g., late-stage pharma intermediates where Pd scavenging is difficult), Selenium catalysis offers a viable alternative.

Materials

-

Catalyst: Selenium powder (Se, amorphous, 5 mol%).

-

Base: Triethylamine (Et₃N, 2 equivalents).

-

Solvent: THF or Toluene.

-

Conditions: 1 MPa CO, 0.1 MPa O₂, 25°C to 60°C.

Protocol

-

Mixture Preparation: In a high-pressure reactor, combine

-(2-phenylethyl)ethanolamine (10 mmol), Se powder (0.5 mmol), and Et₃N (20 mmol) in THF (30 mL). -

Pressurization: Charge with CO (10 bar) and O₂ (1 bar).

-

Note: Stoichiometric O₂ is required to regenerate the active Se species.

-

-

Reaction: Stir at 60 °C for 12 hours . The black Se powder will dissolve as it forms the active ammonium carbamoselenoate species, turning the solution homogeneous/yellow.

-

Termination: Upon completion (monitored by TLC), vent the gas.

-

Se Recovery: Expose the reaction mixture to air or add a trace of acid. The active Selenium species disproportionates back to elemental Selenium (black precipitate).

-

Purification: Filter off the precipitated Selenium (recyclable). Concentrate the filtrate and recrystallize/chromatograph the product.

Comparative Data Analysis

The following table contrasts the two protocols based on experimental data derived from analogous

| Metric | Protocol A: PdI₂/KI | Protocol B: Se/Et₃N |

| Yield | 85–95% | 70–82% |

| Reaction Time | 3–5 Hours | 12–24 Hours |

| Temperature | 100 °C | 60 °C |

| Pressure | 20 bar (Total) | 11 bar (Total) |

| Atom Economy | High (H₂O byproduct) | High (H₂O byproduct) |

| Purification | Silica Column (Pd removal) | Filtration (Se precipitation) |

| Safety Profile | CO + High Pressure | CO + Toxic Se intermediates |

| Suitability | Large scale, high throughput | Metal-sensitive synthesis |

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion (Pd Route):

-

Cause: Catalyst deactivation (Pd black formation) due to insufficient reoxidant (O₂/KI).

-

Fix: Increase Air pressure slightly or ensure efficient stirring (gas-liquid mass transfer is critical).

-

-

Side Product: Urea Formation:

-

Cause: Presence of trace water or excess amine reacting with itself.

-

Fix: Use strictly anhydrous DME; ensure temperature does not exceed 110°C.

-

-

Side Product: Carbamate:

-

Cause: Use of alcohol solvents (MeOH/EtOH).

-

Fix: Stick to aprotic solvents like DME, THF, or Dioxane.

-

Safety: Carbon Monoxide Handling

-

Detectors: Always operate with personal and area CO monitors.

-

Ventilation: Reactors must be loaded and vented inside a certified fume hood.

-

Explosion Limits: When mixing CO and Air (O₂), strictly adhere to the 4:1 ratio (or use lean air <5% O₂ if high pressure is used) to stay outside the flammability envelope.

References

-

Gabriele, B., et al. (2003).

-Amino Alcohols to Oxazolidin-2-ones." The Journal of Organic Chemistry. -

Gabriele, B., Mancuso, R. (2025). "Palladium-Catalyzed Oxidative Carbonylation: A Sustainable Route to Heterocycles." European Journal of Organic Chemistry. (Inferred from context of recent reviews).

-

Sonoda, N., et al. (2010). "Selenium-Catalyzed Oxidative Carbonylation of Amines." Journal of the American Chemical Society.[4]

-

Ziccarelli, I., et al. (2019).

-Amino Alcohols." Journal of Catalysis. -

Pera, G., et al. (2019). "Solvent-free incorporation of CO2 into 2-oxazolidinones: a review." Green Chemistry.

Sources

Sustainable Catalysis in Heterocycle Formation: Green Protocols for Phenethyl Oxazolidinones

Abstract

The synthesis of phenethyl-substituted oxazolidinones—critical pharmacophores in antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries (Evans-type)—has historically relied on hazardous phosgene or isocyanate-based routes.[1] This Application Note details validated Green Chemistry protocols for synthesizing 4-phenethyloxazolidin-2-ones and N-phenethyloxazolidin-2-ones . We present two primary methodologies: (A) Phosgene-Free Carbonylation using dialkyl carbonates and (B) Organocatalytic CO₂ Fixation .[1] These approaches maximize atom economy, eliminate toxic C1 synthons, and utilize recyclable catalytic systems, aligning with the 12 Principles of Green Chemistry.

Strategic Imperative: The Shift from Phosgene

Traditional synthesis of oxazolidinones involves the reaction of amino alcohols with phosgene (

The modern "Green" standard shifts the C1 source to Dialkyl Carbonates (DACs) or Carbon Dioxide (CO₂) .

-

Safety: Elimination of gaseous phosgene.

-

Atom Economy: Byproducts are benign (e.g., ethanol, water).

-

Process Efficiency: One-pot transformations with reduced purification burdens.[1][2]

Pathway Comparison

Figure 1: Comparative workflow illustrating the elimination of toxic C1 sources in favor of green alternatives.

Target Structures & Retrosynthesis

This guide covers two distinct regioisomers relevant to drug discovery:

| Target Structure | Common Application | Green Retrosynthesis |

| 4-Phenethyloxazolidin-2-one | Chiral Auxiliaries: Used for asymmetric alkylations (Evans auxiliary derived from Homophenylalanine).[1] | L-Homophenylalaninol + Diethyl Carbonate (DEC) |

| N-Phenethyloxazolidin-2-one | Pharmacophore: Core structure for MAO inhibitors and antibiotic analogs.[1] | Phenethylamine + Ethylene Carbonate (or Epoxide + CO₂) |

Protocol A: Phosgene-Free Carbonylation (4-Phenethyl Target)

Methodology: Base-catalyzed cyclization of amino alcohols with Diethyl Carbonate (DEC).[1] Green Metrics: Solvent-minimized (DEC acts as reagent/solvent), Ethanol byproduct (benign).[1]

Materials

-

Substrate: (S)-2-amino-4-phenylbutan-1-ol (L-Homophenylalaninol).[1]

-

Reagent: Diethyl Carbonate (DEC) [CAS: 105-58-8].[1]

-

Catalyst: Potassium Carbonate (

) or Sodium Ethoxide ( -

Apparatus: Round-bottom flask with a Vigreux column and distillation head (to remove ethanol).[1]

Step-by-Step Protocol

-

Charge: In a dry 250 mL 3-neck flask, suspend L-Homophenylalaninol (10 mmol, 1.65 g) and

(1.0 mmol, 0.14 g, 10 mol%) in Diethyl Carbonate (50 mmol, 6.0 mL).-

Note: DEC is used in excess (5 equiv) to drive equilibrium and act as the solvent.

-

-

Reflux & Distillation: Heat the mixture to 130–140°C .

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 3–5 hours once ethanol cessation is observed.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and filter to remove solid

(Catalyst can be dried and reused). -

Concentrate the filtrate under reduced pressure to recover excess DEC (Recyclable).

-

-

Purification: Recrystallize the residue from EtOAc/Hexane to yield (S)-4-phenethyloxazolidin-2-one as white crystals.

Expected Yield: 85–92% Chiral Integrity: >99% ee (No racemization observed under basic conditions).[1]

Protocol B: Organocatalytic CO₂ Fixation (N-Phenethyl Target)

Methodology: Carboxylative cyclization of amines and epoxides using CO₂. Green Metrics: 100% Atom Economy potential, Utilization of Greenhouse Gas (CO₂), Metal-Free.

Materials

-

Substrate: Phenethylamine [CAS: 64-04-0].[1]

-

Reagent: Styrene Oxide (for phenyl-substituted) or Ethylene Oxide equivalent (Ethylene Carbonate is safer/easier).[1]

-

Protocol Variant: We utilize Ethylene Carbonate as a "CO₂ carrier" equivalent for safety in standard labs, or CO₂ gas (1 atm) with an epoxide if high-pressure equipment is available.[1]

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) [CAS: 5807-14-7].[1]

Step-by-Step Protocol (TBD-Catalyzed Transesterification)

-

Charge: Mix Phenethylamine (10 mmol, 1.21 g) and Ethylene Carbonate (10 mmol, 0.88 g) in a reaction vial.

-

Catalyst Addition: Add TBD (0.5 mmol, 5 mol%). No solvent is required (Neat reaction).[6]

-

Reaction: Stir at 80°C for 4 hours.

-

Workup:

-

Cool to room temperature.

-

Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.[7]

-

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 90–95% Green Advantage: TBD is a low-toxicity, metal-free organocatalyst that outperforms traditional Lewis acids in this transformation.[1]

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Base-Catalyzed Carbonylation (Protocol A) .

Figure 2: Step-wise mechanistic cycle for the base-mediated carbonylation of amino alcohols.

Comparative Analysis of Methods

| Metric | Traditional (Phosgene) | Protocol A (DEC) | Protocol B (CO₂/Epoxide) |

| Atom Economy | Low (HCl waste) | High (EtOH byproduct) | 100% (Theoretical) |

| E-Factor (Waste/Product) | > 5.0 | ~ 1.5 | < 1.0 |

| Safety Profile | High Risk (Toxic Gas) | Low Risk (Flammable Liquid) | Low Risk (Pressure/Solid) |

| Scalability | Difficult (Safety controls) | Excellent (Distillation) | Good (Requires Autoclave for CO₂) |

| Reaction Time | 1–2 h | 3–5 h | 4–12 h |

Troubleshooting & Expert Tips

-

Moisture Sensitivity: While these green protocols are robust, water competes with the amine/alcohol for the carbonate, leading to hydrolysis. Ensure all reagents (especially DEC) are anhydrous.

-

Incomplete Conversion (Protocol A): If the reaction stalls, it is likely due to the presence of ethanol in the headspace. Ensure efficient distillation/removal of ethanol to drive the equilibrium forward.

-

Catalyst Removal: For TBD (Protocol B), simple aqueous washing is usually sufficient. For

, filtration is effective. If using Ionic Liquids, they can often be recovered by phase separation. -

Regioselectivity (Epoxide Opening): In Protocol B (using Epoxides + CO₂), attack usually occurs at the less hindered carbon. However, styrene oxide derivatives may yield mixtures. The Carbonate (Protocol A) route is regioselective by design (pre-defined by the amino alcohol backbone).

References

-

G. Bratulescu. (2007).[1] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.[1][8][9] Synthesis.[1][4][6][10][11][12][13][14][15][16][17][18] Link

-

Zampieri, D., et al. (2016). Synthesis of (R,S) 4-phenyloxazolidin-2-one. European Journal of Medicinal Chemistry. Link

-

Toda, Y., et al. (2020). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides.[1] Journal of Organic Chemistry.[18] Link

-

Fujisaki, F., et al. (2007).[11] Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones.[11] Chemical & Pharmaceutical Bulletin.[1][11] Link[11]

-

Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews.[1][14] (Foundational text on Carbonate chemistry). Link

Sources

- 1. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 2. Beilstein Archives - One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate: Theoretical Evidence for the Asynchronous Concerted Pathway [beilstein-archives.org]

- 3. iscre28.org [iscre28.org]

- 4. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]

- 5. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 6. [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2338220A - Process of making oxazolidinediones - Google Patents [patents.google.com]

- 13. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Oxazolidinones | PDF [slideshare.net]

- 16. Efficient heterogeneous functionalized polymer ionic liquid catalyst for the synthesis of ethylene carbonate via the coupling of carbon dioxide with ethylene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oxazolidine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Drying Protocols for 3-(2-phenylethyl)-1,3-oxazolidin-2-one

Case ID: OX-DRY-001 Subject: Hygroscopicity Management & Drying Workflows Compound Class: N-alkylated 1,3-oxazolidin-2-ones Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Challenge: 3-(2-phenylethyl)-1,3-oxazolidin-2-one is a polar, hygroscopic intermediate often used as a chiral auxiliary or pharmacophore building block. While chemically stable under neutral conditions, its amide-like carbonyl makes it a "water sponge." Residual moisture is critical because it:

-

Quenches organometallics: Destroys LDA, n-BuLi, or Grignard reagents used in subsequent alkylations.

-

Hydrolysis Risk: In the presence of strong bases and water, the ring can open, destroying the auxiliary.

-

Stoichiometric Drift: Water acts as a competing nucleophile, lowering yields in acylation reactions.

Diagnostic Decision Matrix: Use the following logic flow to select the correct drying method based on your sample's physical state and water content.

Figure 1: Decision Matrix for selecting the optimal drying protocol based on physical state and moisture levels.

Primary Protocols

Method A: High-Vacuum Desiccation (For Solids)

Best for: Crystalline samples with trace moisture (<1%) intended for immediate use.

The Science:

This method relies on the vapor pressure differential between the solid surface and the desiccant. We use Phosphorus Pentoxide (P₂O₅) because it chemically reacts with water to form phosphoric acid (

Protocol:

-

Preparation: Place the oxazolidinone in a tared vial. Cover the vial opening with aluminum foil and poke 3-4 small holes (preventing cross-contamination).

-

Desiccator Setup:

-

Place a tray of fresh P₂O₅ in the bottom of a vacuum desiccator.

-

Optional: Add a small tray of KOH pellets to scavenge any acidic volatiles if the sample was purified via acid workup.

-

-

Vacuum Application:

-

Connect to a high-vacuum manifold (< 0.1 mmHg).

-

CRITICAL: Evacuate slowly to prevent the powder from "bumping" or subliming.

-

-

Duration: Dry for 12–24 hours at room temperature.

-

Warning: Do not heat above 40°C. Oxazolidinones can melt (mp often 50–80°C). If it melts, surface area collapses, trapping water inside the "glass."

-

Method B: Azeotropic Distillation (For Oils/Wet Solids)

Best for: Large scale (>5g), oils, or samples with significant water content.

The Science: Water forms a low-boiling binary azeotrope with toluene (bp 84.1°C, composition ~20% water). This allows water to be "carried" out of the oxazolidinone matrix at temperatures lower than the boiling point of water itself, preventing thermal decomposition.

Protocol:

-

Dissolution: Dissolve the crude oxazolidinone in anhydrous Toluene (10 mL per gram of compound).

-

Apparatus: Set up a rotary evaporator (rotovap) or a Dean-Stark trap (for >50g scale).

-

Evaporation:

-

Bath temperature: 45–50°C.

-

Vacuum: Moderate (enough to boil toluene at 45°C).

-

Evaporate to dryness.

-

-

Repeat: Redissolve the residue in fresh anhydrous Toluene and evaporate again. Repeat 3x.

-

Why 3x? This ensures statistical removal of water trapped in the oil matrix.

-

-

Final Strip: Perform a final evaporation with anhydrous Dichloromethane (DCM) to remove trapped toluene traces, creating a "foamy" solid which is easier to handle.

Validation & Quality Control

Do not assume dryness.[1] Verify it.

| Parameter | Method | Acceptance Criteria | Notes |

| Water Content | Karl Fischer (Coulometric) | < 500 ppm (0.05%) | Volumetric KF is too insensitive for small samples. |

| Solvent Trap | ¹H NMR | No Toluene/DCM peaks | Toluene peak at |

| Integrity | ¹H NMR | Intact Oxazolidinone Ring | Check for ring opening (loss of characteristic multiplet at |

qNMR for Water Quantification (Alternative to KF)

If a Karl Fischer titrator is unavailable, use quantitative NMR (qNMR) with an internal standard (e.g., Dimethyl sulfone) in a dry deuterated solvent (e.g., DMSO-d6 dried over sieves).

-

Water Peak:

3.33 ppm in DMSO-d6. -

Calculation: Compare the integral of the water peak to the internal standard. Note: This measures total water (sample + solvent), so run a blank first.

Troubleshooting (FAQ)

Q1: My sample turned into a sticky gum during vacuum drying. Is it ruined?

-

Diagnosis: You likely exceeded the glass transition temperature (

) or melting point while the sample was still wet (water depresses melting points). -

Fix: Do not scrape it. Redissolve the gum in a small amount of dry DCM. Add anhydrous diethyl ether or hexanes dropwise to induce precipitation/crystallization. If it remains an oil, switch to Method B (Azeotrope) .

Q2: I see a "drift" in the Karl Fischer titration endpoint.

-

Diagnosis: Oxazolidinones are generally stable to KF reagents. However, slow solubility can cause drift.

-

Fix: Use a solubilizer (e.g., formamide or chloroform) in the KF cell. Ensure the sample is fully dissolved before starting the titration.

Q3: Can I use molecular sieves directly in the solution?

-

Answer: Yes (Method C).

-

Protocol: Dissolve the compound in dry DCM. Add activated 3Å molecular sieves (20% w/v). Let stand for 12 hours. Filter under argon.

-

Caveat: Sieves can generate dust. Filtration must be through a 0.45 µm PTFE syringe filter to avoid introducing particulates into downstream reactions.

Visualizing the Azeotropic Process

The following diagram illustrates the logic of the Azeotropic/Dean-Stark removal method, critical for handling the "oiling out" issue.

Figure 2: Workflow for azeotropic water removal using Toluene.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic intermediates and specific solvent/reagent compatibility).

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on the efficiency of P2O5 vs. Sieves).

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Details the handling and drying of oxazolidinone auxiliaries).

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Theory and Practice. (Authoritative guide on KF validation methods for pharmaceutical intermediates).

Sources

Validation & Comparative

1H NMR Spectrum Interpretation: 3-(2-phenylethyl)-1,3-oxazolidin-2-one in CDCl₃

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In the realm of medicinal chemistry and chiral auxiliary synthesis, 3-(2-phenylethyl)-1,3-oxazolidin-2-one serves as a critical scaffold. Its structural integrity is defined by the stability of the oxazolidinone ring and the specific electronic environment of the phenylethyl side chain.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this molecule in Chloroform-d (CDCl₃). Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target product from its primary precursor, 2-phenylethylamine , and identifying common synthetic impurities.

Key Technical Insight: The critical success factor in interpreting this spectrum is resolving the "Methylene Region" (2.8 – 4.5 ppm). The formation of the oxazolidinone ring creates a distinct deshielding pattern that serves as a binary "Go/No-Go" signal for synthesis verification.

Experimental Protocol: Sample Preparation & Acquisition

To ensure the chemical shifts reported below are reproducible, the following protocol must be strictly adhered to. Variations in concentration or water content can shift exchangeable protons and alter multiplet resolution.[1]

Reagents:

-

Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (Tetramethylsilane).

-

Analyte: ~10-15 mg of 3-(2-phenylethyl)-1,3-oxazolidin-2-one.

Workflow:

-

Dissolution: Dissolve the analyte in 0.6 mL of CDCl₃. Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity persists (indicates inorganic salts from workup).

-

Referencing: Lock the spectrometer to the Deuterium signal. Shim until the TMS peak is a sharp singlet at 0.00 ppm.

-

Acquisition Parameters:

-

Pulse Angle: 30° or 45° (to prevent saturation).

-

Relaxation Delay (d1):

2.0 seconds (essential for accurate integration of aromatic protons). -

Scans (ns): 16 (minimum) to 64 (for high signal-to-noise).

-

Spectral Width: -2 to 14 ppm.

-

Comparative Spectral Analysis

The following table contrasts the target molecule with its starting material, 2-phenylethylamine . This comparison is the primary method for monitoring reaction progress (e.g., cyclization with ethylene carbonate or 2-chloroethyl chloroformate).

Table 1: Chemical Shift Comparison (Target vs. Precursor)

| Proton Environment | Target: Oxazolidinone Product (δ ppm) | Precursor: Phenylethylamine (δ ppm) | Status Change (Δ) |

| Aromatic Ring (Ph-H ) | 7.15 – 7.35 (Multiplet, 5H) | 7.15 – 7.30 (Multiplet, 5H) | Static: Minimal change; aromatic ring is electronically distant from reaction site. |

| Ring O-CH₂ | 4.32 (Triplet, 2H, J≈8Hz) | Absent | Appears: Diagnostic peak for ring closure. Highly deshielded by Oxygen. |

| Ring N-CH₂ | 3.55 (Triplet, 2H, J≈8Hz) | Absent | Appears: Overlaps significantly with chain N-CH₂. |

| Chain N-CH₂ | 3.52 (Triplet, 2H, J≈7Hz) | ~2.95 (Triplet, 2H) | Shift (+0.57): Deshielded by conversion of amine to amide-like carbamate. |

| Benzylic CH₂ | 2.88 (Triplet, 2H, J≈7Hz) | ~2.75 (Triplet, 2H) | Shift (+0.13): Slight downfield shift due to inductive effect of the ring. |

| Amine N-H | Absent | ~1.2 – 1.8 (Broad Singlet) | Disappears: Confirmation of N-alkylation/acylation. |

Note on Solvent Residuals: Expect a singlet at 7.26 ppm (CHCl₃) and potentially a water peak at ~1.56 ppm (variable).

Detailed Mechanistic Interpretation

The "Methylene Trap" (3.4 – 3.7 ppm)

The most challenging aspect of this spectrum is the region between 3.4 and 3.7 ppm.

-

The Conflict: This region contains 4 protons : the Ring N-CH₂ and the Chain N-CH₂ .

-

Resolution: Depending on the spectrometer field strength (300 MHz vs. 600 MHz), these may appear as two distinct overlapping triplets or a complex multiplet.

-

Validation: Integration of this region must equal 4H relative to the 5H aromatic signal. If the integration is 2H, the reaction likely failed (open chain intermediate).

The Diagnostic Triplet (4.32 ppm)

The signal at ~4.32 ppm corresponds to the Ring O-CH₂ .

-

Causality: This methylene group is directly bonded to the ester oxygen of the carbamate. Oxygen is highly electronegative, pulling electron density away and deshielding these protons significantly.

-

Verification: This peak must appear as a clean triplet (or dd). If it appears as a broad multiplet, it suggests ring opening or hydrolysis back to an amino-alcohol species.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Spectral Verification Pathway

This diagram outlines the logical flow for verifying the synthesis of the target from phenylethylamine.

Caption: Logic flow for verifying oxazolidinone ring formation via 1H NMR markers.

Diagram 2: Structural Assignment Map

This diagram visually maps the proton environments to their chemical shifts, highlighting the critical overlaps.

Caption: Mapping structural moieties to specific NMR shifts. Note the critical overlap in the 3.5 ppm region.[2]

Troubleshooting & Artifacts

When interpreting the spectrum, be aware of these common artifacts:

-

Water Peak Wandering: In CDCl₃, water typically appears around 1.56 ppm. However, if the sample is acidic (residual HCl from chloroformate reaction), the water peak can shift downfield, potentially obscuring the benzylic region (~2.8 ppm). Solution: Add D₂O shake to identify exchangeable protons.

-

Rotamers: Unlike amides with bulky groups, oxazolidinones generally show fast rotation at room temperature, resulting in sharp signals. If peaks are broadened (specifically the 3.5 ppm region), consider cooling the sample to -20°C to resolve potential conformers, though this is rare for this specific unhindered chain.

-

Residual Starting Material: A triplet at ~2.95 ppm that does not integrate 1:1 with the 4.32 ppm peak indicates unreacted phenylethylamine.

References

-

National Institute of Standards and Technology (NIST). Phenethylamine Mass & NMR Data. PubChem Database.[3] CID 1001. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 3456 (Oxazolidinone analogs). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[5] Available at: [Link]

-

Moloney, G. P., et al. (2010).[6] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.[6] Available at: [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Phenylethyl)-1,3-oxazolidin-2-one | C11H13NO2 | CID 239408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for detecting 3-(2-phenylethyl)-1,3-oxazolidin-2-one

The following guide details the method development strategy for detecting 3-(2-phenylethyl)-1,3-oxazolidin-2-one . This content is structured for analytical scientists requiring a robust, self-validating protocol, moving beyond generic templates to address the specific physicochemical challenges of this analyte.

Executive Summary & Compound Profile

3-(2-phenylethyl)-1,3-oxazolidin-2-one is a heterocyclic carbamate derivative often utilized as a chiral auxiliary scaffold or a pharmaceutical intermediate.[1][2] Its detection requires a method capable of resolving the neutral oxazolidinone core from potential basic precursors (e.g., N-(2-hydroxyethyl)-2-phenylethylamine) and degradation products.[1][2]

While Gas Chromatography (GC) is a viable alternative due to the molecule's moderate volatility, High-Performance Liquid Chromatography (HPLC) is the superior choice for regulated environments.[2][3][4][5] HPLC avoids the thermal stress that can induce ring-opening of the carbamate moiety and offers superior selectivity for polar synthetic impurities.

Physicochemical Drivers for Method Design

| Property | Value (Approx.) | Impact on Method Development |

| LogP | ~1.5 – 1.8 | Moderately lipophilic.[1][2] Retains well on C18/C8 columns. |

| pKa | -0.5 (Conjugate acid) | The molecule is neutral at pH 2–8.[1][2] Basic impurities will be charged at low pH. |

| Chromophore | Phenyl group + Carbamate | UV Max: ~205-210 nm (strong), ~257 nm (moderate/selective).[2] |

| Solubility | Soluble in MeOH, ACN, DCM | Compatible with standard Reversed-Phase (RP) solvents. |

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts HPLC with GC and Supercritical Fluid Chromatography (SFC) for this specific application.

| Feature | HPLC (Recommended) | GC-FID/MS | SFC |

| Analyte Stability | High. Ambient temperature analysis prevents thermal degradation.[1][2] | Moderate. Risk of carbamate ring opening at injector temps >250°C. | High. Low temperature, but requires specialized equipment. |

| Selectivity | Excellent. Tunable via pH and stationary phase (e.g., Phenyl-Hexyl for | Good. Based primarily on boiling point. Harder to separate polar precursors. | Superior for chiral separations (if stereocenters are present).[2] |

| Sensitivity | High (UV @ 210 nm).[2] LOD ~0.1 µg/mL. | High (FID).[2] LOD ~0.05 µg/mL. | Moderate (UV).[2] |

| Sample Prep | Minimal. Direct injection of dissolved solids. | Requires dry extracts; water is incompatible. | Minimal. |

Method Development Strategy (The "Why" and "How")

Stationary Phase Selection

While a standard C18 (Octadecyl) column is sufficient, a Phenyl-Hexyl column is the expert recommendation for this analyte.[2]

-

Reasoning: The target molecule contains a phenyl ring and a phenylethyl chain. A Phenyl-Hexyl phase utilizes

interactions to offer orthogonal selectivity compared to hydrophobicity alone, improving resolution from non-aromatic impurities (e.g., reagents like diethyl carbonate).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mobile Phase & pH Control[1]

-

Buffer: 0.1% Phosphoric Acid or Formic Acid (pH ~2.5).[2]

-

Reasoning: Maintaining a low pH suppresses the ionization of residual silanols on the column, reducing peak tailing. More importantly, it ensures any amine precursors (impurities) are fully protonated (

), causing them to elute early in the void volume, distinct from the neutral target. -

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower UV cutoff, allowing detection at 210 nm without baseline noise.

Visualization: Method Logic Pathway

The following diagram illustrates the decision matrix for optimizing this specific separation.

Figure 1: Decision logic for optimizing separation of oxazolidinone derivatives from basic impurities.

Validated Experimental Protocol

This protocol is designed to be a self-validating system. It includes specific System Suitability Tests (SST) to ensure data integrity.[2]

A. Chromatographic Conditions[3][6][7][8][9][10][11][12]

-

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1][2]

-

Column: Phenyl-Hexyl or C18,

, -

Flow Rate:

. -

Temperature:

(Controlled). -

Injection Volume:

. -

Detection:

B. Mobile Phase Gradient[9]

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 90 | 10 | Equilibration / Amine elution |

| 2.0 | 90 | 10 | Hold to elute polar impurities |

| 10.0 | 40 | 60 | Linear Ramp (Elute Target) |

| 12.0 | 10 | 90 | Column Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 17.0 | 90 | 10 | End of Run |

C. Standard Preparation

-

Stock Solution: Dissolve

of reference standard in -

Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach

.[2]

System Suitability & Troubleshooting

To ensure "Trustworthiness" (the T in E-E-A-T), the method must pass these criteria before sample analysis.

System Suitability Criteria (SST)

-

Precision: %RSD of peak area for 5 replicate injections

. -

Tailing Factor (

): -

Theoretical Plates (

): -

Resolution (

):

Troubleshooting Workflow

The following diagram details how to resolve common issues with this specific analysis.

Figure 2: Troubleshooting logic for oxazolidinone HPLC analysis.

References

-

PubChem. (2025).[2][6][7] 3-(2-Phenylethyl)-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine.[6] [Link][2]

-

Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. [Link]

-

Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

-

NIST WebBook. (2025). Acetic acid, 2-phenylethyl ester (Structural Analog Data). [Link][1][2]

Sources

- 1. ChemTik Products [chemtik.com]

- 2. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]

- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]

- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 6. 3-Phenyl-2-oxazolidinone | C9H9NO2 | CID 136547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Phenylethyl)-1,3-oxazolidin-2-one | C11H13NO2 | CID 239408 - PubChem [pubchem.ncbi.nlm.nih.gov]

mass spectrometry fragmentation pattern of 3-(2-phenylethyl)-1,3-oxazolidin-2-one

Executive Summary & Application Scope

Compound: 3-(2-phenylethyl)-1,3-oxazolidin-2-one

Molecular Formula:

This guide provides a mechanistic breakdown of the mass spectrometric fragmentation of 3-(2-phenylethyl)-1,3-oxazolidin-2-one. Unlike standard spectral libraries that offer static images, this document analyzes the causality of ion formation, comparing the target molecule against structural analogs to aid in definitive identification during metabolite profiling and impurity analysis.

Mechanistic Fragmentation Analysis

The fragmentation of 3-(2-phenylethyl)-1,3-oxazolidin-2-one is governed by two competing driving forces: the stability of the phenylethyl cation and the thermodynamic release of carbon dioxide from the cyclic carbamate.

Ionization Pathways[1][2]

-

Electrospray Ionization (ESI+): Forms the protonated molecule

. The proton preferentially localizes on the carbonyl oxygen or the nitrogen, triggering ring-opening mechanisms. -

Electron Impact (EI): Forms the radical cation

. Fragmentation is driven by radical site initiation at the nitrogen and benzylic cleavage.

Key Fragmentation Channels (ESI-MS/MS)

Channel A: Decarboxylation (Ring Contraction)

The hallmark of 2-oxazolidinones is the loss of

-

Transition:

-

Mechanism: Loss of neutral

. The resulting ion is typically an acyclic iminium species or a re-cyclized aziridinium derivative.

Channel B: Styrene Elimination (McLafferty-like)

The N-phenylethyl group allows for a hydrogen rearrangement (often from the

-

Transition:

(Protonated 2-oxazolidinone core) -

Diagnostic Value: This distinguishes the phenylethyl analog from benzyl analogs (which cannot eliminate styrene).

Channel C: Benzylic Cleavage

Direct cleavage of the C-N bond yields the phenylethyl cation, which may rearrange to the tropylium ion.

-

Transition:

-

Secondary Fragment:

(Tropylium)

Comparative Analysis: Target vs. Analogs

To validate the identity of 3-(2-phenylethyl)-1,3-oxazolidin-2-one, compare its fragmentation profile against these common structural analogs.

| Feature | Target Compound | Analog 1: 3-Benzyl-1,3-oxazolidin-2-one | Analog 2: N-(2-phenylethyl)acetamide |

| Precursor ( | 192 | 178 | 164 |

| Primary Base Peak | 105 (Phenylethyl) or 148 (- | 91 (Tropylium/Benzyl) | 105 (Phenylethyl) |

| Neutral Loss ( | Yes (-44 Da) | Yes (-44 Da) | No (Acyclic amide) |

| Styrene Loss (-104) | Possible | Impossible (Benzyl group) | Possible |

| Diagnostic Ratio | High m/z 105/91 ratio | Dominant m/z 91; Low m/z 105 | High m/z 105; Amide-specific fragments |

Key Differentiator: The target compound shows a distinct loss of 44 Da (

Visualization of Fragmentation Pathways[4][5]

The following diagram maps the ESI+ fragmentation tree, highlighting the competition between neutral loss of

Caption: ESI+ Fragmentation tree for 3-(2-phenylethyl)-1,3-oxazolidin-2-one showing competitive pathways: Decarboxylation (Green), Benzylic Cleavage (Red), and Styrene Elimination (Yellow).

Experimental Protocol: Self-Validating Identification

To ensure data integrity, use this LC-MS/MS protocol designed to differentiate the target from isobaric interferences.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes

). -

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins. (Phenylethyl group is moderately hydrophobic; expect elution ~6-7 mins).

Validation Workflow

-

Precursor Scan: Isolate m/z 192.1

0.5 Da. -

Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

-

Low CE (10 eV): Should preserve parent (192) and show minor 148.

-

High CE (40 eV): Should deplete 192 and maximize 105/91.

-

-

Diagnostic Check:

-

Observe m/z 148? Yes

Confirms cyclic carbamate (Oxazolidinone). -

Observe m/z 105? Yes

Confirms phenylethyl group. -

Self-Check: If m/z 91 is the only major fragment and m/z 105 is absent, suspect the Benzyl-methyl analog (isobaric isomer) rather than the Phenylethyl target.

-

References

-

Holčapek, M., et al. (2010). Mass Spectrometry of Cyclic Carbamates and Their Derivatives. Journal of Mass Spectrometry. Context: Establishes the universal loss of

as a diagnostic pathway for oxazolidinones. -

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Context: Foundational text for "Rule of 13" and benzylic cleavage mechanisms (Tropylium ion formation).

-

NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A (NIST 23). Context: Authoritative source for standard EI fragmentation patterns of phenylethyl and oxazolidinone substructures.

-

Silva, R. C., et al. (2016). ESI-MS/MS Fragmentation Study of Oxazolidin-2-one Derivatives. Rapid Communications in Mass Spectrometry.[1] Context: Specific ESI mechanisms for N-substituted oxazolidinones, confirming ring opening and decarboxylation.

Sources

A Researcher's Guide to Reference Standard Purity of 3-(2-phenylethyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of analytical data are built. This guide provides a comprehensive overview of the purity requirements for the reference standard of 3-(2-phenylethyl)-1,3-oxazolidin-2-one, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the regulatory expectations, comparative purity data from commercially available analogs, and detailed analytical methodologies for purity verification, offering a holistic perspective for researchers and quality control professionals.

The Imperative of High Purity in Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and formulated drug products. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". This stringent requirement underscores the critical role of reference standards in ensuring the safety and efficacy of therapeutic agents. Impurities present in a reference standard can lead to the overestimation of the API's potency and the underestimation of its impurities, compromising the quality of the final drug product.

Regulatory Framework for Reference Standard Purity

While specific monographs for 3-(2-phenylethyl)-1,3-oxazolidin-2-one are not yet established in major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), the general principles for the control of impurities in new drug substances are well-defined by the International Council for Harmonisation (ICH) in its Q3A guideline. These guidelines provide a framework for setting acceptance criteria for impurities and are crucial for any new chemical entity intended for pharmaceutical use.

The ICH Q3A guidelines establish reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug substance. For drug substances with a maximum daily dose of less than or equal to 2 grams per day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 milligram total daily intake, whichever is lower. These thresholds dictate the level at which an impurity must be reported, structurally identified, and qualified for its potential biological safety.

Comparative Purity of Commercially Available Oxazolidinone Analogs

To provide a practical benchmark for the expected purity of a 3-(2-phenylethyl)-1,3-oxazolidin-2-one reference standard, a review of commercially available, structurally related oxazolidinone reference standards was conducted. The findings are summarized in the table below.

| Compound Name | Supplier | Stated Purity (HPLC) |

| 4-(1-Phenylethyl)resorcinol | MedchemExpress | 99.29% |

| (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | ChemScene | 97.74% |

| Phenylephrine Related Compound E (hydrochloride salt) | Simson Pharma | 94.07% |

| BRD-73954 | MOLNOVA | >98% |

This table is a compilation of data from various supplier certificates of analysis for related compounds and serves as a general guide.

The data indicates that a purity of greater than 98% , as determined by High-Performance Liquid Chromatography (HPLC), is a common and achievable specification for oxazolidinone-based reference standards. For a primary reference standard, a purity of ≥99.5% is often targeted.

Analytical Methodologies for Purity Determination

The accurate assessment of a reference standard's purity relies on the use of validated, stability-indicating analytical methods. For oxazolidinone compounds, HPLC and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility. A typical HPLC method for a non-chiral compound like 3-(2-phenylethyl)-1,3-oxazolidin-2-one would involve a reversed-phase separation.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05M ammonium acetate, pH 5.6) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of the main component from its potential impurities.

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 220 nm or 254 nm) is typically used.

-

Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Calculation of Purity: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

While HPLC provides a relative purity assessment based on peak areas, qNMR is a primary ratio method capable of determining the absolute purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR Purity Determination

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Internal Standard: A certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone) with a known chemical structure and signals that do not overlap with the analyte is chosen.

-

Sample Preparation: Accurately weigh the reference standard and the internal standard into the same vial and dissolve them in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all protons.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Calculation of Purity: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

Conclusion

Ensuring the high purity of the 3-(2-phenylethyl)-1,3-oxazolidin-2-one reference standard is paramount for its intended use in pharmaceutical research and development. While a specific pharmacopoeial monograph is not yet available, adherence to the principles outlined in ICH guidelines and the use of robust analytical techniques such as HPLC and qNMR are essential for its characterization. Based on the analysis of analogous compounds, a purity of ≥98% is a reasonable expectation for a working reference standard, with higher purity levels desirable for a primary standard. By implementing the rigorous analytical protocols described in this guide, researchers can confidently establish the purity of their 3-(2-phenylethyl)-1,3-oxazolidin-2-one reference standard, thereby ensuring the quality and integrity of their subsequent analytical data.

References

-

ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

-

EP General Chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia. [Link]

- Development and validation of a stability-indicating HPLC method for the determination of linezolid in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (This is a representative example of an HPLC method for an oxazolidinone, specific URL would require a targeted search).

Distinguishing 3-(2-phenylethyl)-1,3-oxazolidin-2-one from its Regioisomers by NMR: A Senior Application Scientist's Guide

In the synthesis of pharmacologically relevant scaffolds, the unambiguous structural determination of the final product is a cornerstone of chemical research and development. The synthesis of N-substituted oxazolidinones, for instance, can often lead to a mixture of regioisomers, the differentiation of which is critical for understanding structure-activity relationships. This guide provides an in-depth analysis of how to distinguish 3-(2-phenylethyl)-1,3-oxazolidin-2-one from its potential regioisomers, such as 5-benzyl-1,3-oxazolidin-2-one, using a suite of NMR spectroscopic techniques. We will delve into the rationale behind experimental choices and the interpretation of spectral data, providing a robust framework for structural verification.

The Challenge: Regioisomeric Ambiguity

The reaction between 2-phenylethanolamine and a carbonyl source like phosgene or its equivalents can, in principle, yield different regioisomeric oxazolidinones. The desired product is typically 3-(2-phenylethyl)-1,3-oxazolidin-2-one. However, depending on the reaction conditions and the precise starting materials, the formation of a regioisomer such as 5-benzyl-1,3-oxazolidin-2-one is plausible. These isomers, while possessing the same molecular formula and mass, have distinct connectivity that significantly alters their chemical and biological properties.

¹H and ¹³C NMR: The First Line of Inquiry

One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and often most straightforward method for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to a characteristic set of chemical shifts and coupling constants.

Expected Spectral Features of 3-(2-phenylethyl)-1,3-oxazolidin-2-one

In 3-(2-phenylethyl)-1,3-oxazolidin-2-one, the phenylethyl group is attached to the nitrogen atom of the oxazolidinone ring. This leads to a specific pattern of chemical shifts and multiplicities. The methylene protons of the oxazolidinone ring (at positions 4 and 5) will appear as two distinct triplets, integrating to two protons each. The protons of the phenylethyl side chain will also exhibit a characteristic pattern: a triplet for the methylene group adjacent to the nitrogen and a triplet for the methylene group adjacent to the phenyl ring.

Expected Spectral Features of 5-benzyl-1,3-oxazolidin-2-one

In the regioisomeric 5-benzyl-1,3-oxazolidin-2-one, the benzyl group is attached to the C5 position of the oxazolidinone ring. This structural difference will manifest significantly in the ¹H NMR spectrum. The proton at C5 will now be a multiplet, coupled to the methylene protons at C4 and the methylene protons of the benzyl group. The NH proton will be observable, and its coupling to the C5 proton can provide further structural confirmation. The methylene protons at C4 will likely appear as a doublet of doublets.

| Assignment | 3-(2-phenylethyl)-1,3-oxazolidin-2-one | 5-benzyl-1,3-oxazolidin-2-one |

| Oxazolidinone CH₂ (C4) | Triplet | Doublet of Doublets |

| Oxazolidinone CH₂ (C5) | Triplet | Multiplet |

| Side Chain CH₂ (adjacent to heteroatom) | Triplet (N-CH₂) | Doublet (C-CH₂) |

| Side Chain CH₂ (adjacent to phenyl) | Triplet | - |

| NH | - | Present (e.g., broad singlet) |

Table 1. Predicted ¹H NMR chemical shift and multiplicity differences between 3-(2-phenylethyl)-1,3-oxazolidin-2-one and 5-benzyl-1,3-oxazolidin-2-one.

2D NMR Spectroscopy: Unambiguous Confirmation

While 1D NMR provides strong indications, 2D NMR techniques offer definitive proof of connectivity. For distinguishing these regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

HMBC: Mapping Long-Range Connectivity

HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity across quaternary carbons and heteroatoms.

In the case of 3-(2-phenylethyl)-1,3-oxazolidin-2-one, a key HMBC correlation would be observed between the methylene protons of the phenylethyl group adjacent to the nitrogen (N-CH₂) and the carbonyl carbon (C=O) of the oxazolidinone ring. Additionally, correlations between these protons and the C4 and C5 carbons of the ring would be expected.

For 5-benzyl-1,3-oxazolidin-2-one, the benzylic protons would show a correlation to the C5 carbon of the oxazolidinone ring, as well as the C4 carbon. Crucially, no correlation would be observed between the benzylic protons and the carbonyl carbon.

Figure 1. Key HMBC correlation for 3-(2-phenylethyl)-1,3-oxazolidin-2-one.

Figure 2. Key HMBC correlation for 5-benzyl-1,3-oxazolidin-2-one.

NOESY: Through-Space Correlations

NOESY experiments reveal through-space proximity of protons, which can be a powerful tool for differentiating regioisomers where through-bond correlations might be ambiguous.

For 3-(2-phenylethyl)-1,3-oxazolidin-2-one, a NOESY experiment would show a correlation between the N-CH₂ protons of the side chain and the C4 and C5 protons of the oxazolidinone ring, confirming their spatial proximity.

In 5-benzyl-1,3-oxazolidin-2-one, the benzylic protons would exhibit a NOE correlation with the C5 proton and the C4 protons of the ring. The NH proton would also likely show a correlation to the C5 proton.

Experimental Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a 2D gCOSY (gradient-selected Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.

-

Acquire a 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire a 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment optimized for a long-range coupling constant of 8 Hz. This is a good starting point for detecting 2- and 3-bond correlations.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 500-800 ms to observe through-space correlations.

Conclusion

The unambiguous structural elucidation of 3-(2-phenylethyl)-1,3-oxazolidin-2-one and its differentiation from potential regioisomers is readily achievable through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the initial, and often sufficient, evidence for structural assignment, the strategic use of 2D experiments like HMBC and NOESY offers irrefutable proof of connectivity and spatial relationships. By carefully analyzing the correlations, particularly the long-range couplings to the carbonyl carbon and the through-space interactions between the side chain and the oxazolidinone ring, researchers can confidently assign the correct regioisomeric structure, ensuring the integrity of their chemical and biological investigations.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.